molecular formula C10H17ClO B8586160 3-Cyclohexen-1-ol, 1-(1-chloro-1-methylethyl)-4-methyl- CAS No. 87128-93-6

3-Cyclohexen-1-ol, 1-(1-chloro-1-methylethyl)-4-methyl-

Cat. No. B8586160
CAS RN: 87128-93-6
M. Wt: 188.69 g/mol
InChI Key: VGSSKNUDSMPAFJ-UHFFFAOYSA-N
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Patent
US04606753

Procedure details

To a stirred solution of 15.2 g of 2,2,6-trimethyl-1-oxaspiro(2.5)oct-5-ene in 200 ml of diethyl ether held at -10° C. was added dropwise 32 ml of 3.8N ethereal hydrogen chloride. After one hour at 0°-5° C., the mixture was washed with three 50 ml portions of water, dried and distilled to give 14.5 g of the desired product, b.p. 70°-75° C. (0.4 mm).
Quantity
15.2 g
Type
reactant
Reaction Step One
Quantity
32 mL
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:11])[C:4]2([CH2:9][CH2:8][C:7]([CH3:10])=[CH:6][CH2:5]2)[O:3]1.[ClH:12]>C(OCC)C>[CH3:10][C:7]1[CH2:8][CH2:9][C:4]([C:2]([Cl:12])([CH3:11])[CH3:1])([OH:3])[CH2:5][CH:6]=1

Inputs

Step One
Name
Quantity
15.2 g
Type
reactant
Smiles
CC1(OC12CC=C(CC2)C)C
Step Two
Name
Quantity
32 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
held at -10° C.
WASH
Type
WASH
Details
the mixture was washed with three 50 ml portions of water
CUSTOM
Type
CUSTOM
Details
dried
DISTILLATION
Type
DISTILLATION
Details
distilled

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC1=CCC(CC1)(O)C(C)(C)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 14.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.